Daidzein Bis-tert-butyldimethylsilyl Ether
CAS No.: 944912-19-0
Cat. No.: VC0190901
Molecular Formula: C27H38O4Si2
Molecular Weight: 482.76
* For research use only. Not for human or veterinary use.

CAS No. | 944912-19-0 |
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Molecular Formula | C27H38O4Si2 |
Molecular Weight | 482.76 |
IUPAC Name | 7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one |
Standard InChI | InChI=1S/C27H38O4Si2/c1-26(2,3)32(7,8)30-20-13-11-19(12-14-20)23-18-29-24-17-21(15-16-22(24)25(23)28)31-33(9,10)27(4,5)6/h11-18H,1-10H3 |
SMILES | CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[Si](C)(C)C(C)(C)C |
Chemical Characteristics
Structure and Composition
Daidzein Bis-tert-butyldimethylsilyl Ether exhibits a distinctive chemical structure derived from its parent compound daidzein. Its IUPAC name is 7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one, which reflects the attachment of tert-butyldimethylsilyl groups to the hydroxyl groups at positions 7 and 4' of the daidzein molecule . This structural modification maintains the core isoflavone framework while introducing the silicon-containing protecting groups that significantly alter its chemical behavior.
The full molecular structure can be visualized as the daidzein core (which contains a chromene ring system linked to a phenyl group) with two tert-butyldimethylsilyl ether groups replacing the hydrogen atoms of the hydroxyl groups . This transformation results in a more complex and lipophilic molecule compared to the parent compound.
Physical and Chemical Properties
Daidzein Bis-tert-butyldimethylsilyl Ether possesses distinct physical and chemical properties that differentiate it from the parent daidzein molecule. These properties are summarized in the following table:
Property | Description |
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CAS Number | 944912-19-0 |
Molecular Formula | C27H38O4Si2 |
Molecular Weight | 482.76 g/mol |
IUPAC Name | 7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one |
Synonyms | 7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4H-1-benzopyran-4-one |
Solubility | Readily soluble in chloroform, dichloromethane, and methanol |
Appearance | Not extensively documented in available literature |
Synthesis Methods
Laboratory Synthesis
The synthesis of Daidzein Bis-tert-butyldimethylsilyl Ether typically follows established silylation protocols used for phenolic compounds. The standard laboratory synthesis route involves the reaction of daidzein with tert-butyldimethylsilyl chloride in the presence of a suitable base catalyst.
A typical synthesis procedure involves:
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Dissolving daidzein in an appropriate organic solvent such as dichloromethane or tetrahydrofuran
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Adding a base such as imidazole or triethylamine to facilitate the reaction
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Adding tert-butyldimethylsilyl chloride (usually in excess to ensure complete conversion)
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Allowing the reaction to proceed at room temperature
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Purification through standard techniques such as column chromatography
The reaction selectively targets the phenolic hydroxyl groups of daidzein, converting them to silyl ethers through a nucleophilic substitution mechanism. The reaction conditions are typically mild, which helps preserve the integrity of the daidzein core structure.
Purification and Characterization
Following synthesis, the compound is typically purified using chromatographic techniques. Characterization of the purified compound can be performed using various analytical methods including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
These analytical techniques confirm the successful addition of the tert-butyldimethylsilyl groups to the daidzein molecule and assess the purity of the final product.
Chemical Reactivity
Desilylation Reactions
One of the most significant aspects of Daidzein Bis-tert-butyldimethylsilyl Ether's chemical behavior is its potential for selective desilylation. The tert-butyldimethylsilyl groups serve as protecting groups that can be removed under specific conditions to regenerate the original hydroxyl groups of daidzein.
Desilylation typically occurs under mild conditions using reagents such as:
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Potassium fluoride (KHF2) in methanol, which selectively cleaves phenolic TBDMS ethers at room temperature
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Tetrabutylammonium fluoride (TBAF)
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Mild acidic conditions
Research has shown that the desilylation of phenolic tert-butyldimethylsilyl ethers using KHF2 in methanol represents a selective and efficient method, with reactions typically completing within 0.5-2 hours at room temperature . This selective deprotection capability makes Daidzein Bis-tert-butyldimethylsilyl Ether valuable in multi-step organic synthesis where controlled deprotection is required.
Stability and Reactivity Patterns
The presence of tert-butyldimethylsilyl groups significantly alters the reactivity profile of the daidzein molecule. Key reactivity characteristics include:
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Enhanced stability toward many reaction conditions compared to unprotected daidzein
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Protection of reactive phenolic groups during chemical transformations
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Potential for selective mono-desilylation under controlled conditions
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Participation in various substitution, oxidation, and reduction reactions
The compound's stability in various organic solvents makes it particularly suitable for use in complex synthetic pathways where the parent daidzein would be challenging to work with due to solubility or reactivity issues.
Analytical Applications
Chromatographic Analysis
Daidzein Bis-tert-butyldimethylsilyl Ether serves as a valuable analytical tool in the chromatographic analysis of isoflavones. The silylation of daidzein improves its chromatographic properties by:
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Enhancing detection sensitivity in gas chromatography-mass spectrometry (GC-MS) analysis
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Improving peak resolution in HPLC systems
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Facilitating quantitative analysis of daidzein in complex biological matrices
In research applications, the compound is often utilized as a derivatization product for the analysis of daidzein in biological samples such as plasma and urine . The derivatization process involves converting the phenolic groups of daidzein to their tert-butyldimethylsilyl ether forms prior to analysis, which enhances the detection and quantification capabilities of the analytical methods.
Research Applications
As an analytical standard, Daidzein Bis-tert-butyldimethylsilyl Ether plays a crucial role in various research applications:
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Quality control and calibration in analytical methods
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Structural confirmation in isoflavone analysis
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Comparative studies with other isoflavone derivatives
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Investigation of metabolism and pharmacokinetic studies of daidzein
Biological Research Significance
Pharmacological Investigations
While Daidzein Bis-tert-butyldimethylsilyl Ether itself is primarily used as an analytical tool rather than a therapeutic agent, its role in facilitating research on daidzein's biological activities is significant. Studies have investigated various potential properties of daidzein, including:
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Anti-inflammatory effects
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Potential anti-cancer properties
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Phytoestrogenic activities
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Antioxidant capabilities
The silylated derivative enables more precise analytical quantification of daidzein in biological samples, supporting research into these pharmacological effects . For instance, in cancer chemoprevention studies, accurate measurement of genistein and daidzein concentrations in blood and urine samples is crucial for assessing the efficacy and pharmacokinetics of isoflavone interventions.
Metabolic Studies
In metabolic investigations, Daidzein Bis-tert-butyldimethylsilyl Ether serves as an important analytical tool for tracking the metabolism and distribution of daidzein in biological systems. Research protocols often involve:
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Enzymatic hydrolysis of biological samples (with β-glucuronidase)
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Extraction with solvents such as diethyl ether
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Derivatization to form the tert-butyldimethylsilyl ethers
These analytical approaches have been employed in clinical trials studying isoflavone metabolism, providing valuable insights into the pharmacokinetics and bioavailability of daidzein in human subjects.
Comparison with Related Compounds
Relationship to Parent Compound and Analogues
Understanding the relationship between Daidzein Bis-tert-butyldimethylsilyl Ether and related compounds provides valuable context for its utility in research. The following table presents key comparisons:
Compound | Key Characteristics | Relationship to Daidzein Bis-TBDMS Ether |
---|---|---|
Daidzein | Parent compound; natural isoflavone with two hydroxyl groups | Less soluble in organic solvents; more reactive hydroxyl groups; direct precursor |
Genistein and derivatives | Similar isoflavone structure with an additional hydroxyl group | Undergoes similar silylation reactions; comparable analytical applications |
Hydroquinone bis-TBDMS ether | Simpler structure with two silylated hydroxyl groups | Similar reactivity patterns in desilylation; cleaved with KHF2 within 1 hour |
1,1'-Bi(2-naphthol) bis-TBDMS ether | More complex structure with sterically hindered hydroxyl groups | Requires longer reaction time for desilylation than Daidzein Bis-TBDMS Ether |
This comparative analysis highlights how the chemical behavior of Daidzein Bis-tert-butyldimethylsilyl Ether relates to both its parent compound and other structurally related silylated compounds .
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